

# Synthesis of 2-Aminocyclohexanone Hydrochloride from Cyclohexanone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Aminocyclohexanone

Cat. No.: B1594113

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## Introduction

**2-Aminocyclohexanone** is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a precursor for a variety of more complex molecular scaffolds. Its bifunctional nature, containing both a ketone and a primary amine on adjacent carbons, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for a reliable two-step synthesis of **2-aminocyclohexanone** hydrochloride, a stable salt form of the amine, starting from readily available cyclohexanone.

The synthesis proceeds via two key transformations:

- **$\alpha$ -Nitrosation of Cyclohexanone:** Cyclohexanone is first converted to its  $\alpha$ -oximino derivative, 2-oximinocyclohexanone (also known as cyclohexane-1,2-dione monooxime). This reaction introduces the nitrogen functionality at the carbon adjacent to the carbonyl group.
- **Catalytic Hydrogenation of 2-Oximinocyclohexanone:** The intermediate oxime is then reduced to the corresponding primary amine, **2-aminocyclohexanone**. The use of catalytic hydrogenation in the presence of hydrochloric acid allows for the direct isolation of the product as its stable hydrochloride salt.

## Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **2-aminocyclohexanone hydrochloride**.

Step	Reaction	Starting Material	Product	Reagents	Solvent	Yield (%)	Melting Point (°C)
1	$\alpha$ -Nitrosation	Cyclohexanone	2-Oximinocyclohexanone	Sodium nitrite, Methanol, Hydrochloric acid	Ether	65-71	148-150
2	Catalytic Hydrogenation	2-Oximinocyclohexanone	2-Aminocyclohexanone hydrochloride	Hydrogen (H <sub>2</sub> ), 10% Palladium on Carbon (Pd/C), Hydrochloric acid	Ethanol	~90	157-159

## Experimental Protocols

### Step 1: Synthesis of 2-Oximinocyclohexanone

This protocol is adapted from a reliable procedure for the  $\alpha$ -nitrosation of cyclohexanone. The reaction utilizes methyl nitrite, generated in situ, as the nitrosating agent.

Materials:

- Cyclohexanone
- Methanol

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Diethyl Ether
- Anhydrous Sodium Sulfate
- Ice bath
- Mechanical stirrer
- Separatory funnel
- Round-bottom flask
- Distillation apparatus

Procedure:

- In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet tube.
- Charge the flask with 98 g (1.0 mole) of cyclohexanone and 200 mL of diethyl ether.
- Cool the flask in an ice-salt bath to  $0^\circ\text{C}$ .
- While maintaining the temperature at  $0-5^\circ\text{C}$ , add 32 g (1.0 mole) of methanol to the stirred solution.
- Slowly add 87 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed  $5^\circ\text{C}$ .
- Prepare a solution of 76 g (1.1 moles) of sodium nitrite in 125 mL of water. Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at  $0-5^\circ\text{C}$ .
- After the addition is complete, continue stirring at  $0-5^\circ\text{C}$  for an additional hour, and then allow the mixture to stand at room temperature overnight.

- Transfer the reaction mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.
- Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.
- The crude 2-oximinocyclohexanone can be purified by recrystallization from ethanol or a mixture of benzene and petroleum ether to yield a white crystalline solid.

## Step 2: Synthesis of 2-Aminocyclohexanone Hydrochloride

This protocol describes the catalytic hydrogenation of 2-oximinocyclohexanone to the corresponding amine, which is isolated as the hydrochloride salt.

Materials:

- 2-Oximinocyclohexanone
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H<sub>2</sub>) source
- Parr hydrogenation apparatus or a similar setup
- Filter apparatus (e.g., Buchner funnel with Celite or a similar filter aid)
- Rotary evaporator

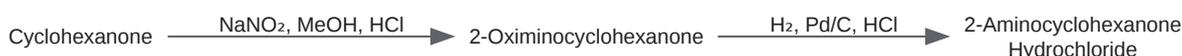
Procedure:

- In a pressure-resistant hydrogenation vessel, dissolve 12.7 g (0.1 mole) of 2-oximinocyclohexanone in 150 mL of ethanol.

- To this solution, add 10 mL of concentrated hydrochloric acid.
- Carefully add 1.0 g of 10% Pd/C catalyst to the reaction mixture.
- Seal the vessel and connect it to a Parr hydrogenation apparatus.
- Purge the system with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas to 40-50 psi.
- Commence vigorous stirring or shaking and maintain the reaction at room temperature.
- Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
- Once the hydrogen uptake ceases, depressurize the vessel and purge the system with nitrogen gas.
- Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
- Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
- The resulting crude solid is **2-aminocyclohexanone** hydrochloride. It can be purified by recrystallization from a mixture of ethanol and diethyl ether to afford white crystals.

## Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis of **2-aminocyclohexanone** hydrochloride.



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Caption: Chemical reaction pathway for the synthesis of **2-aminocyclohexanone** hydrochloride.



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- To cite this document: BenchChem. [Synthesis of 2-Aminocyclohexanone Hydrochloride from Cyclohexanone: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594113#synthesis-of-2-aminocyclohexanone-from-cyclohexanone>]

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